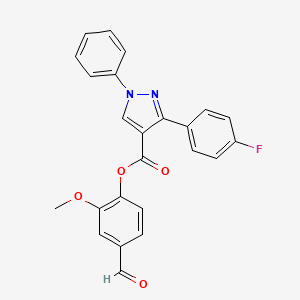![molecular formula C12H8Cl4N2OS B3675227 2,2-dichloro-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3675227.png)
2,2-dichloro-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide
説明
2,2-dichloro-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide, commonly known as DTTA, is a thiazole derivative that has been widely used in scientific research. This compound has shown promising results in various biomedical applications, including cancer treatment, antimicrobial activity, and anti-inflammatory properties.
作用機序
DTTA exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. DTTA also disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent apoptosis in cancer cells. Additionally, DTTA has been shown to modulate the expression of certain genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
DTTA has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. DTTA has also been found to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
One of the main advantages of DTTA is its versatility in various biomedical applications. It has shown promising results in cancer treatment, antimicrobial activity, and anti-inflammatory properties. Additionally, DTTA is relatively easy to synthesize and has a high yield. However, one of the limitations of DTTA is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for DTTA.
将来の方向性
There are several future directions for DTTA research. One area of interest is its potential use in combination with other drugs for cancer treatment. DTTA has been shown to enhance the cytotoxic effects of certain chemotherapeutic agents, such as cisplatin. Additionally, further studies are needed to determine the optimal dosage and administration route for DTTA in various biomedical applications. Finally, the potential toxicity of DTTA should be further investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, DTTA is a thiazole derivative that has shown promising results in various biomedical applications. Its anti-cancer activity, antimicrobial activity, and anti-inflammatory properties make it a versatile compound for scientific research. However, further studies are needed to determine the optimal dosage and administration route for DTTA and to investigate its potential toxicity. The future directions for DTTA research include its use in combination with other drugs for cancer treatment and the investigation of its safety for clinical use.
科学的研究の応用
DTTA has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer activity. DTTA has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and disrupting the mitochondrial membrane potential. It has also been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer.
DTTA has also demonstrated antimicrobial activity against a wide range of bacteria and fungi. It has been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans, among others. Additionally, DTTA has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2,2-dichloro-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl4N2OS/c13-8-3-1-2-6(9(8)14)4-7-5-17-12(20-7)18-11(19)10(15)16/h1-3,5,10H,4H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDHAGPGPRUTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3675158.png)
![5-[(4-bromobenzoyl)amino]-N-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3675160.png)
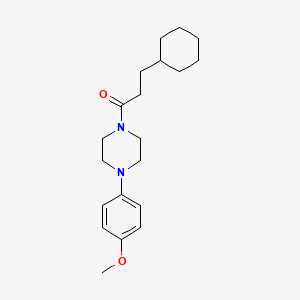
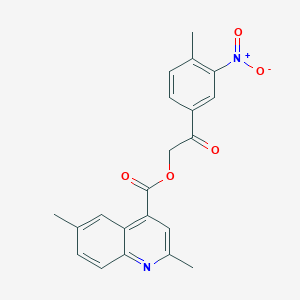
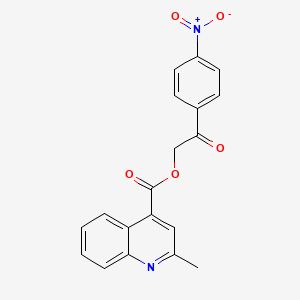

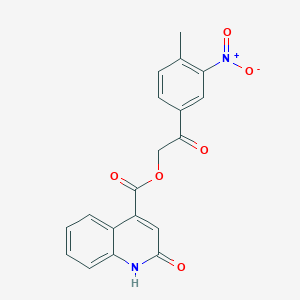
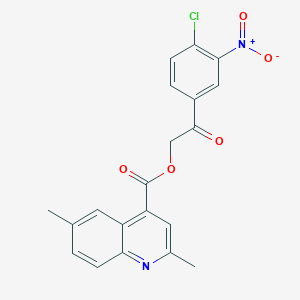

![5-hydroxy-2-{[(2-mesityl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3675213.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-furoate](/img/structure/B3675214.png)
![5-[(4-fluorobenzoyl)amino]-2-iodobenzoic acid](/img/structure/B3675217.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-N-1-naphthylbenzamide](/img/structure/B3675226.png)
